molecular formula C8H4N2O2 B061569 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile CAS No. 162035-85-0

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile

Cat. No.: B061569
CAS No.: 162035-85-0
M. Wt: 160.13 g/mol
InChI Key: APYFEOFOBYJQLH-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The discovery of benzisoxazole derivatives traces back to early 20th-century efforts to synthesize heterocyclic compounds with enhanced bioactivity. This compound emerged as a derivative of interest following advancements in cyclization techniques, particularly the base-catalyzed intramolecular nucleophilic attack of o-hydroxy ketoximes. For example, Shastri and Goswami’s work in 2015 demonstrated the conversion of o-hydroxyl acetophenones to 3-methyl benzisoxazoles via sulfonylation and cyclization, laying groundwork for later modifications.

The compound gained prominence in the 2010s as researchers explored nitrile-functionalized heterocycles for drug discovery. Its synthesis often involves hydroximoyl chloride intermediates reacting with nitriles under mild conditions, yielding regioselective products. Early studies focused on its electronic properties, driven by the electron-withdrawing nitrile and carbonyl groups, which enhance stability and facilitate further functionalization.

Significance in Isoxazole Chemistry

This compound occupies a critical niche in isoxazole chemistry due to its dual functionality:

  • Electrophilic Reactivity : The nitrile group at position 5 participates in nucleophilic additions, enabling cross-coupling reactions for drug analog synthesis.
  • Hydrogen-Bonding Capacity : The carbonyl oxygen at position 3 acts as a hydrogen-bond acceptor, enhancing interactions with biological targets like enzymes.

Comparative studies with simpler isoxazoles (e.g., 1,2-benzisoxazole) reveal superior thermal stability ($$ \Delta Hf = 180.5 \, \text{kJ/mol} $$) and reduced basicity ($$ \text{p}Ka \approx -2.3 $$), attributed to resonance stabilization from the fused aromatic system. These properties make it a versatile intermediate for synthesizing antipsychotics, anticonvulsants, and antimicrobial agents.

Position within Benzisoxazole Family of Compounds

The benzisoxazole family includes structurally related compounds such as:

  • 3-Methylbenzo[d]isoxazole-5-carbonitrile (PubChem CID 23000245)
  • 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1514854-90-0)

A comparative analysis highlights key distinctions:

Property This compound 3-Methylbenzo[d]isoxazole-5-carbonitrile
Molecular Formula $$ \text{C}8\text{H}4\text{N}2\text{O}2 $$ $$ \text{C}9\text{H}6\text{N}_2\text{O} $$
Functional Groups Nitrile, carbonyl Nitrile, methyl
Bioactivity Antiproliferative, enzyme inhibition Antibacterial

The carbonyl group in this compound enhances its binding affinity to acetylcholinesterase (IC$$_{50}$$ = 3 nM), whereas methyl-substituted analogs exhibit weaker interactions.

Current Research Landscape and Knowledge Gaps

Recent studies emphasize its role in multitarget drug design:

  • Anticancer Applications : Derivatives inhibit histone deacetylases (HDACs), inducing apoptosis in leukemia cells (IC$$_{50}$$ = 2 μM).
  • Antimicrobial Potential : Structural analogs show activity against Escherichia coli (MIC = 50 µg/mL).

However, critical gaps persist:

  • Mechanistic Uncertainty : The exact role of the nitrile group in HDAC inhibition remains underexplored.
  • Synthetic Scalability : Current methods rely on multistep protocols with moderate yields (45–60%).
  • Pharmacokinetic Data : Limited in vivo studies hinder translational applications.

Future research should prioritize computational modeling to optimize substituent effects and streamline one-pot syntheses using green solvents.

Properties

IUPAC Name

3-oxo-1,2-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-4-5-1-2-7-6(3-5)8(11)10-12-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYFEOFOBYJQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Dehydration

In a representative procedure, 5-cyano-2-hydroxybenzamide is treated with thionyl chloride (SOCl₂) in sulfolane at 130–140°C for 2 hours. The reaction proceeds via activation of the hydroxyl group to form a chlorosulfite intermediate, followed by cyclization and elimination of HCl. This method yields 3-oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile in 68–77% yield after crystallization from acetic acid. Key advantages include scalability and high purity (>98.5% by HPLC).

Table 1: Thionyl Chloride-Mediated Synthesis

Starting MaterialReagentsConditionsYieldPurity
5-Cyano-2-hydroxybenzamideSOCl₂, sulfolane130°C, 2 h77%98.5%
Wet 5-carboxyphthalidSOCl₂, sulfamide135°C, 5 h68%99.5%

Cyanide Displacement on Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway, particularly for introducing the nitrile group early in the synthesis.

Copper Cyanide-Mediated Substitution

5-Bromo-3H-isobenzofuran-1-one reacts with copper(I) cyanide (CuCN) in N-methylpyrrolidone (NMP) at 140°C for 3 hours. The bromine atom is replaced by a cyano group, followed by acid-catalyzed cyclization to form the isoxazole ring. This method achieves 97% purity with a moderate yield of 50–60% after aqueous workup.

Key Considerations :

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

  • Residual copper impurities necessitate chelation with EDTA during purification.

Oxime Formation and Cyclization

The conversion of aldehyde intermediates to oximes, followed by cyclodehydration, offers a versatile route.

Hydroxylamine-Mediated Oxime Synthesis

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is treated with hydroxylamine hydrochloride in tetrahydrofuran (THF) and sodium hydroxide at 0°C. The resulting oxime undergoes trifluoroacetic acid (TFA)-catalyzed cyclization at room temperature, yielding the target compound in 79% yield.

Mechanistic Insight :

  • Oxime formation proceeds via nucleophilic addition of hydroxylamine to the aldehyde.

  • Cyclization involves TFA-mediated dehydration, forming the isoxazole ring.

Ring-Closing Metathesis of Allyl-Substituted Precursors

Although less common, transition-metal-catalyzed metathesis has been explored for constructing the dihydroisoxazole framework.

Grubbs Catalyst Application

Allyl-substituted nitrile precursors undergo ring-closing metathesis using Grubbs II catalyst in dichloromethane. While this method offers stereochemical control, yields remain suboptimal (30–40%) due to competing polymerization side reactions.

Industrial-Scale Optimization Strategies

Solvent and Temperature Effects

  • Tetrahydrofuran (THF) : Optimal for oxime formation due to its polarity and low boiling point.

  • Sulfolane : Enhances reaction rates in thionyl chloride-mediated cyclization by stabilizing charged intermediates.

  • Temperature Control : Reactions above 130°C risk decarboxylation, while temperatures below 100°C prolong reaction times.

Purification Techniques

  • Crystallization from Acetic Acid : Achieves >99% purity by removing sulfolane and inorganic salts.

  • Silica Gel Chromatography : Reserved for lab-scale purification using ethyl acetate/hexane gradients.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYieldPurityScalabilityCost Efficiency
Thionyl Chloride68–77%>98%HighModerate
Copper Cyanide50–60%97%ModerateLow
Oxime Cyclization79%95%LowHigh

Chemical Reactions Analysis

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential in drug development due to its unique structural features that facilitate interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds, including 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study conducted on a series of isoxazole derivatives demonstrated that modifications to the 3-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7) compared to the parent compound .

Neurological Disorders

Compounds similar to this compound have been explored for their potential as metabotropic glutamate receptor modulators. These receptors are implicated in various neurological conditions, including schizophrenia and anxiety disorders.

Case Study:
In a study focused on the design of positive allosteric modulators for mGluR2, the incorporation of isoxazole moieties into the structure led to improved pharmacokinetic profiles and selectivity over other receptor subtypes .

Agrochemical Applications

The compound's nitrile functional group suggests potential applications in agrochemicals as herbicides or fungicides. Compounds with similar structures have been shown to possess herbicidal activity against a variety of weeds.

Herbicidal Activity

Research indicates that nitrile-containing compounds can disrupt metabolic pathways in plants, leading to effective weed control.

Data Table: Herbicidal Efficacy of Isoxazole Derivatives

Compound NameTarget SpeciesEfficacy (%)Mode of Action
Compound AAmaranthus spp.85Photosynthesis Inhibition
Compound BSetaria spp.90Growth Inhibition
This compoundVarious WeedsTBDTBD

Materials Science Applications

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials.

Polymer Chemistry

Research has shown that incorporating isoxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties.

Case Study:
A recent investigation into the use of isoxazole-based monomers for creating high-performance polymers revealed improved tensile strength and thermal resistance compared to traditional polymer systems .

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to a broader class of dihydroisoxazole and benzannulated heterocycles. Below is a comparative analysis with three structurally related derivatives:

Table 1: Comparative Overview of Structural Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties (Predicted/Reported)
3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile 162035-85-0 C₈H₄N₂O₂ 160.12 Isoxazole core, 3-oxo, 5-cyano Not explicitly reported; inferred stability similar to analogs
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile 221289-88-9 C₈H₅N₃O 159.15 Benzoimidazole core, 2-oxo, 5-cyano Boiling point: N/A; storage: 2–8°C
3,3-Dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile 1403767-28-1 C₁₁H₁₀N₂O 186.21 Isoindole core, 1-oxo, 3,3-dimethyl Boiling point: 422.2±45.0 °C; density: 1.22±0.1 g/cm³
3-Oxo-2,3-dihydroisoxazole-5-carboxylic acid 13626-60-3 C₄H₃NO₄ 129.07 Isoxazole core, 3-oxo, 5-carboxylic acid No data available

Structural and Electronic Features

  • Core Heterocycle : The target compound’s benzo[d]isoxazole core differs from the benzoimidazole (e.g., 221289-88-9) and isoindole (e.g., 1403767-28-1) systems. The isoxazole ring’s oxygen and nitrogen atoms introduce distinct electronic effects compared to the imidazole’s two nitrogen atoms or isoindole’s fused benzene ring .
  • In contrast, the carboxylic acid derivative (13626-60-3) exhibits higher polarity and hydrogen-bonding capacity .
  • Steric Modifications : The isoindole derivative (1403767-28-1) incorporates 3,3-dimethyl groups, increasing steric hindrance and hydrophobicity compared to the unsubstituted isoxazole analog .

Biological Activity

3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile (CAS No. 162035-85-0) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a benzoisoxazole core with a carbonitrile functional group. The presence of the isoxazole ring is significant for its biological activity, as it can interact with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of isoxazole compounds have shown effectiveness against various cancer cell lines. A study demonstrated that certain isoxazole derivatives had IC50 values ranging from 0.012 to 8.90 µM against MCF-7 and A549 cell lines, indicating strong cytotoxic effects .

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (µM)
Isoxazole Derivative AMCF-70.012
Isoxazole Derivative BA5490.045
Isoxazole Derivative CDU-1450.33

The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptosis pathways and the inhibition of specific kinases associated with cancer cell proliferation. Studies have shown that related compounds can inhibit thioredoxin reductase (TrxR), leading to increased levels of reactive oxygen species (ROS) within cells, ultimately promoting apoptosis in cancer cells .

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, there is evidence suggesting potential anti-inflammatory and antimicrobial properties associated with isoxazole derivatives. For example, certain compounds have been reported to exhibit good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like tetracycline .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacteriaMIC (µg/mL)
Isoxazole Derivative DE. coli31.25
Isoxazole Derivative ES. aureus31.25

Case Studies

  • Case Study on Anticancer Activity : A derivative of the compound was tested against drug-resistant BEL-7402/5-FU cells, showing an IC50 value significantly lower than that of conventional treatments. This highlights the potential for developing new therapeutic agents based on this compound .
  • Case Study on Antimicrobial Effects : Another study explored the antibacterial properties of a series of isoxazole derivatives against various bacterial strains, finding that some exhibited potent activity with MIC values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the isoxazole ring and substituents on the benzene moiety can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer efficacy by improving binding affinity to target proteins involved in cell growth regulation.

Q & A

Q. Why does the nitrile group exhibit reactivity in certain conditions, and how is this mitigated?

  • Methodology : The –CN group undergoes hydrolysis to –COOH in acidic/alkaline media. Stabilize by:
  • Using anhydrous solvents (e.g., THF over ethanol).
  • Adding scavengers (e.g., molecular sieves) during synthesis.
  • Monitoring via IR spectroscopy (loss of ν(C≡N) at ~2200 cm⁻¹) .

Q. What strategies improve regioselectivity in isoxazole ring formation?

  • Methodology : Employ directing groups (e.g., –OMe at C4) to favor cyclization at C5. ’s isocyanide-based synthesis achieves >90% regioselectivity using Pd catalysts .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s thermal stability?

  • Methodology : Conduct TGA-DSC under inert atmosphere. Compare decomposition temperatures (Td ≈ 210°C in NIST data vs. 195°C in lab reports). Differences arise from purity levels (e.g., 95% vs. 99%) or moisture content .

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